

Comparative Analysis of ZK-261991 and Axitinib: A Guide for Researchers

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A comprehensive review of the available preclinical data for two vascular endothelial growth factor receptor (VEGFR) inhibitors.

This guide provides a comparative analysis of **ZK-261991** and axitinib, two small molecule tyrosine kinase inhibitors targeting the vascular endothelial growth factor receptor (VEGFR) signaling pathway, a critical regulator of angiogenesis. While axitinib is a well-characterized and clinically approved drug, publicly available data on **ZK-261991** is limited. This guide aims to summarize the existing information to aid researchers, scientists, and drug development professionals in understanding the biochemical and preclinical profiles of these two compounds.

Biochemical and Preclinical Data Summary

The following table summarizes the available quantitative data for **ZK-261991** and axitinib. It is important to note the significant disparity in the depth of information available for the two compounds.



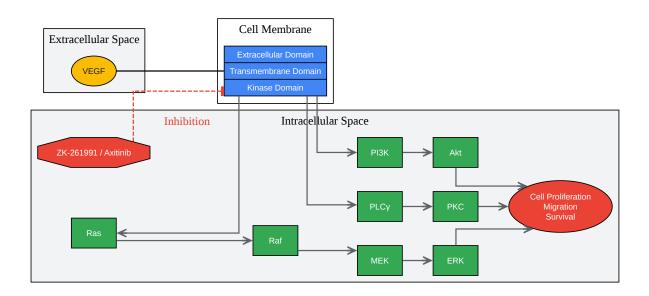
Parameter	ZK-261991	Axitinib
Target(s)	VEGFR2	VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit
IC50 (VEGFR2)	5 nM	0.2 nM[1]
IC50 (VEGFR1)	Data not available	0.1 nM[1]
IC50 (VEGFR3)	Data not available	0.1-0.3 nM[1]
IC50 (PDGFRβ)	Data not available	1.6 nM[1]
IC50 (c-Kit)	Data not available	1.7 nM[1]
Cellular Activity	Data not available	Inhibition of HUVEC proliferation[2][3], Inhibition of renal cell carcinoma (RCC) cell viability (IC50: 13.6 µM for A-498, 36 µM for Caki-2)[4]
In Vivo Efficacy	Data not available	Antitumor activity in various xenograft models (e.g., renal cell carcinoma, glioblastoma) [5][6][7]
Clinical Development	No publicly available clinical trial data	Approved for the treatment of advanced renal cell carcinoma[4]

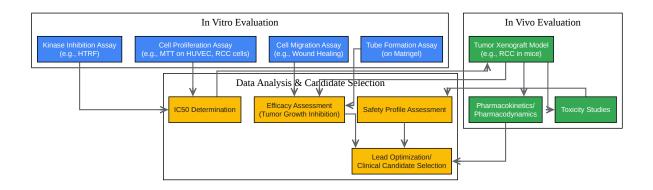
Mechanism of Action: Targeting the VEGFR Signaling Pathway

Both **ZK-261991** and axitinib exert their anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFRs. The binding of vascular endothelial growth factor (VEGF) to its receptors initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis). By blocking the ATP-binding site of the VEGFR kinase domain, these inhibitors prevent receptor autophosphorylation and downstream signaling.



Below is a diagram illustrating the VEGFR signaling pathway targeted by these inhibitors.





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